molecular formula C23H21N3O2 B3012889 2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358485-86-5

2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B3012889
CAS No.: 1358485-86-5
M. Wt: 371.44
InChI Key: PQWVXHJBCBLIQS-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative characterized by a 4-ethoxyphenyl substituent at position 2 and a 4-vinylbenzyl group at position 3. This scaffold is part of a broader class of nitrogen-containing heterocycles known for diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties .

Properties

IUPAC Name

5-[(4-ethenylphenyl)methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-3-17-5-7-18(8-6-17)16-25-13-14-26-22(23(25)27)15-21(24-26)19-9-11-20(12-10-19)28-4-2/h3,5-15H,1,4,16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWVXHJBCBLIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazolo[1,5-a]pyrazinone core, followed by the introduction of the ethoxyphenyl and vinylbenzyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups using reagents like halogens or alkylating agents.

    Addition: The vinyl group in the compound can undergo addition reactions with various electrophiles or nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrazines can exhibit significant anticancer properties. The specific compound may interact with various cellular pathways, potentially inhibiting tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

Case Study:
A study conducted on similar pyrazolo compounds demonstrated their ability to inhibit cancer cell proliferation in vitro by targeting specific kinases involved in cancer progression. The unique substituents on 2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one may enhance its selectivity and potency against cancer cells.

Antiviral Properties

There is emerging evidence that compounds within this class can act as inhibitors of viral proteases, which are critical for viral replication. The presence of the vinyl group may facilitate interactions with viral proteins, enhancing the compound's efficacy.

Case Study:
Research has shown that related pyrazolo compounds can effectively inhibit cysteine proteases in viruses like HIV and Zika virus, suggesting potential applications in antiviral drug development.

Neuroprotective Effects

Preliminary studies suggest that pyrazolo derivatives may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease by modulating neuroinflammation and oxidative stress.

Case Study:
In vitro studies have indicated that similar compounds can reduce neuronal cell death induced by oxidative stress, highlighting the potential therapeutic applications of this compound in neurodegenerative diseases.

Biological Activity

2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrazines. Its unique structure, featuring an ethoxyphenyl group and a vinylbenzyl group, positions it as a significant candidate for various biological applications, particularly in medicinal chemistry and drug development. This article explores the biological activities associated with this compound, including its potential anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular structure can be described as follows:

  • Molecular Formula : C23H21N3O2
  • IUPAC Name : 5-[(4-ethenylphenyl)methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
  • CAS Number : 1358485-86-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally begins with the formation of the pyrazolo[1,5-a]pyrazinone core followed by the introduction of the ethoxyphenyl and vinylbenzyl groups through various coupling reactions. Optimal conditions for these reactions are critical for achieving high yields and purity of the final product.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, in vitro evaluations against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) have shown promising results. The compound was tested for its ability to inhibit cyclin-dependent kinases (CDK2/E) and Abl protein kinases, which are crucial in cancer cell proliferation and survival .

Table 1: Anticancer Activity Data

Cell LineIC50 Value (µM)Mechanism of Action
MCF-710.0CDK2/E inhibition
K-56212.5Abl kinase inhibition

The mechanism of action appears to involve apoptosis induction through caspase activation pathways. Specifically, compounds derived from similar structures have demonstrated increased activity in promoting apoptosis via caspase 3/7 pathways while suppressing anti-apoptotic factors such as NF-κB .

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for its antimicrobial activity. The structural features that allow for interactions with biological targets also contribute to its potential as an enzyme inhibitor and receptor ligand. Preliminary results indicate that it may exhibit anti-inflammatory and antioxidant properties, warranting further investigation into its therapeutic applications .

Case Studies

A notable study evaluated the compound's effect on breast cancer cell lines in comparison to standard treatments such as cisplatin. The results indicated that certain derivatives exhibited stronger cytotoxic effects than cisplatin while showing reduced toxicity on normal cells . This suggests that modifications to the pyrazolo structure can enhance selectivity towards cancer cells.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives exhibit structural diversity through substitutions at positions 2, 3, 5, and 6. Below is a detailed comparison of the target compound with structurally related analogs:

Structural and Physicochemical Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties Reference
2-(4-Ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (Target) 2: 4-ethoxyphenyl; 5: 4-vinylbenzyl C23H21N3O2 371.44 g/mol High lipophilicity (logP ~3.5)
2-(2-Ethoxyphenyl)-7-((methylsulfonyl)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 2: 2-ethoxyphenyl; 7: methylsulfonylmethyl C19H21N3O4S 387.45 g/mol Melting point: 228°C; HPLC purity >99%
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2: 4-fluorophenyl; 5: 2-fluorobenzyl C20H15F2N3O2 367.35 g/mol Melting point: 181°C; ChemSpider ID 35294875
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 2: 4-chlorophenyl; 5: 3,4-dimethoxyphenethyl C23H22ClN3O3 435.89 g/mol Crystallographic data reported

Key Observations :

  • Vinylbenzyl vs.
Commercial and Research Availability
  • The target compound’s core structure (2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one) is commercially available (CAS 1338657-14-9) with modifications like 5-(2-aminoethyl) or 5-(3-aminopiperidinyl) groups for drug discovery .

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